5-Isoleucine angiotensin I acetate
Description
Properties
CAS No. |
107425-19-4 |
|---|---|
Molecular Formula |
C66H97N17O18 |
Molecular Weight |
1416.6 g/mol |
IUPAC Name |
acetic acid;(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C62H89N17O14.2C2H4O2/c1-7-35(6)51(78-56(87)44(25-37-17-19-40(80)20-18-37)74-58(89)50(34(4)5)77-53(84)42(15-11-21-68-62(64)65)71-52(83)41(63)28-49(81)82)59(90)75-46(27-39-30-67-32-70-39)60(91)79-22-12-16-48(79)57(88)73-43(24-36-13-9-8-10-14-36)54(85)72-45(26-38-29-66-31-69-38)55(86)76-47(61(92)93)23-33(2)3;2*1-2(3)4/h8-10,13-14,17-20,29-35,41-48,50-51,80H,7,11-12,15-16,21-28,63H2,1-6H3,(H,66,69)(H,67,70)(H,71,83)(H,72,85)(H,73,88)(H,74,89)(H,75,90)(H,76,86)(H,77,84)(H,78,87)(H,81,82)(H,92,93)(H4,64,65,68);2*1H3,(H,3,4)/t35-,41-,42-,43-,44-,45-,46-,47-,48-,50-,51-;;/m0../s1 |
InChI Key |
CKIFOTYDIFUKEP-TYQYNJATSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N.CC(=O)O.CC(=O)O |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N.CC(=O)O.CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Isoleucine angiotensin I acetate involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using activating agents such as carbodiimides. After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods: Industrial production of this compound typically follows the same principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions: 5-Isoleucine angiotensin I acetate can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Reduction reactions can target disulfide bonds within the peptide, converting them to thiol groups.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling agents such as carbodiimides.
Major Products Formed:
Oxidation: Methionine sulfoxide-containing peptides.
Reduction: Peptides with reduced disulfide bonds.
Substitution: Peptide analogs with modified amino acid sequences.
Scientific Research Applications
Chemistry: 5-Isoleucine angiotensin I acetate is used as a model peptide in studies involving peptide synthesis, purification, and characterization techniques .
Biology: In biological research, this compound is used to study the renin-angiotensin system and its role in regulating blood pressure and fluid balance. It is also used in cell culture studies to investigate cellular responses to angiotensin peptides .
Medicine: In medical research, this compound is used to develop and test new drugs targeting the renin-angiotensin system. It is also used in studies exploring the mechanisms of hypertension and cardiovascular diseases .
Industry: In the pharmaceutical industry, this compound is used in the development of peptide-based therapeutics and diagnostic tools .
Mechanism of Action
5-Isoleucine angiotensin I acetate exerts its effects by acting as a precursor to angiotensin II, a potent vasoconstrictor. The conversion of angiotensin I to angiotensin II is catalyzed by the enzyme angiotensin-converting enzyme (ACE). Angiotensin II then binds to angiotensin receptors, leading to vasoconstriction, increased aldosterone release, and sodium and water reabsorption. These actions collectively contribute to the regulation of blood pressure and fluid balance .
Comparison with Similar Compounds
Enzymatic Processing
- This compound : Resists conversion by angiotensin-converting enzyme (ACE) due to the Ile⁵ substitution, leading to reduced angiotensin II production. Instead, it may interact with alternative pathways, such as chymase-dependent conversion .

- [1-Asn, 5-Val, 9-Gly] Angiotensin I : Exhibits 45–52% pressor activity compared to angiotensin II in rat models, suggesting partial retention of vasoconstrictive properties despite structural modifications .
- (8-Isoleucine) Angiotensin II : A full agonist with enhanced receptor binding affinity, used to study angiotensin II type 1 (AT1) receptor activation .
Receptor Interactions
- In contrast, (8-isoleucine) angiotensin II is a potent agonist, demonstrating the critical role of position 8 in receptor activation .
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing and characterizing 5-Isoleucine angiotensin I acetate in vitro?
- Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. Post-synthesis, purification is achieved via reverse-phase HPLC (RP-HPLC) with C18 columns, and characterization employs mass spectrometry (MALDI-TOF or ESI-MS) and amino acid sequencing . Critical parameters include peptide solubility in acetate buffers (pH 4–5) and confirmation of ≥95% purity via analytical HPLC.
Q. How is this compound differentiated from other angiotensin fragments (e.g., Angiotensin II, Angiotensin III) in receptor-binding assays?
- Methodological Answer : Competitive binding assays using radiolabeled angiotensin II (e.g., ¹²⁵I-Sar¹,Ile⁸-Angiotensin II) are performed. Specificity is validated by comparing IC₅₀ values against AT1/AT2 receptor subtypes and cross-reactivity tests with truncated analogs (e.g., Angiotensin 1-7, Angiotensin 2-8). Structural differences (e.g., the absence of Asp¹ and presence of Ile⁵) are confirmed via NMR or circular dichroism .
Q. What are the established in vivo models for studying this compound in hypertension research?
- Methodological Answer : Murine models (e.g., C57BL/6 mice or Sprague-Dawley rats) are infused subcutaneously via osmotic minipumps at 500–1000 ng/kg/min for 14–28 days. Blood pressure is monitored via tail-cuff plethysmography or telemetry, and tissue samples are analyzed for fibrosis markers (collagen I/III) and receptor expression (AT1R/AT2R) via qPCR .
Advanced Research Questions
Q. How can researchers optimize experimental conditions to resolve contradictions in this compound’s pro-fibrotic vs. anti-fibrotic effects?
- Methodological Answer : Contradictions often arise from model-specific factors (e.g., species, dosage, or receptor subtype dominance). A tiered approach is recommended:
- Step 1 : Validate receptor expression profiles (AT1R vs. AT2R) in target tissues using Western blotting or immunohistochemistry.
- Step 2 : Dose-response studies (1 nM–10 μM) in primary fibroblasts vs. smooth muscle cells to identify cell-type-specific responses.
- Step 3 : Co-administration with selective antagonists (e.g., Losartan for AT1R, PD123319 for AT2R) to isolate signaling pathways .
Q. What computational strategies are used to predict the peptide’s interaction with ACE2 and implications for COVID-19 research?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding affinities between this compound and ACE2’s catalytic domain. Key parameters include RMSD (root-mean-square deviation) analysis of peptide-receptor complexes and free-energy calculations (MM-PBSA). Experimental validation via surface plasmon resonance (SPR) confirms computational predictions .
Q. How should researchers address discrepancies in pharmacokinetic data between in vitro and in vivo studies?
- Methodological Answer : Discrepancies often stem from metabolic stability differences. A phased methodology is advised:
- Phase 1 : In vitro stability assays in plasma/liver microsomes to identify degradation hotspots (e.g., protease cleavage sites).
- Phase 2 : Pharmacokinetic profiling in rodents (IV/SC administration) with LC-MS/MS quantification of intact peptide and metabolites.
- Phase 3 : Use of PEGylation or D-amino acid substitutions to enhance half-life, followed by re-evaluation in disease models .
Methodological Best Practices
Q. What protocols ensure reproducibility in synthesizing and testing this compound?
- Key Steps :
- Document SPPS resin type (e.g., Rink amide MBHA), coupling reagents (HBTU/HOBt), and cleavage conditions (TFA:TIPS:H₂O = 95:2.5:2.5).
- Include internal controls (e.g., commercial angiotensin II) in binding/functional assays.
- Adhere to ARRIVE guidelines for in vivo studies, reporting animal strain, age, and randomization methods .
Q. How to design a systematic review analyzing the compound’s role in cardiac hypertrophy vs. apoptosis?
- Framework :
- Search Strategy : Use PRISMA guidelines with keywords (e.g., “this compound,” “cardiac hypertrophy,” “apoptosis”) across PubMed, Embase, and Web of Science.
- Inclusion Criteria : Peer-reviewed studies (2000–2025) with defined endpoints (e.g., cardiomyocyte size, caspase-3 activity).
- Risk of Bias : Assess via SYRCLE’s tool for animal studies; exclude studies lacking sham controls or blinding.
- Data Synthesis : Meta-analysis using random-effects models (RevMan 5.4) to calculate pooled effect sizes (Cohen’s d) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

